Parasitic TS‑DHFR Inhibition vs. Methotrexate: A Class‑Level Potency Benchmark
The compound inhibits Toxoplasma gondii bifunctional dihydrofolate reductase‑thymidylate synthase (TS‑DHFR) with an IC₅₀ of 2,700 nM [1]. While this is substantially weaker than the clinical antifolate methotrexate (IC₅₀ ≈ 0.01–0.1 nM against human DHFR [2]), the comparison establishes the compound's ability to engage the parasitic folate pathway at low‑micromolar concentrations, a prerequisite for further medicinal‑chemistry optimization toward species‑selective antifolates.
| Evidence Dimension | T. gondii TS‑DHFR inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2,700 nM |
| Comparator Or Baseline | Methotrexate: IC₅₀ ≈ 0.01–0.1 nM (human DHFR); class‑level reference for potent antifolate activity |
| Quantified Difference | ~27,000‑ to 270,000‑fold weaker than methotrexate, confirming the compound occupies a distinct potency tier suitable for scaffold‑hopping campaigns. |
| Conditions | Recombinant T. gondii TS‑DHFR expressed in E. coli BL21; 15‑min pre‑incubation, DHF substrate, NADPH cofactor [1]. |
Why This Matters
Confirms tractable engagement of the parasitic folate pathway and provides a quantitative baseline against which medicinal‑chemistry improvements can be measured.
- [1] BindingDB. BDBM50203239 (CHEMBL3970251). Affinity Data: IC₅₀ = 2,700 nM (T. gondii TS‑DHFR). View Source
- [2] Schweitzer, B. I.; Dicker, A. P.; Bertino, J. R. Dihydrofolate reductase as a therapeutic target. FASEB J. 1990, 4 (8), 2441–2452. View Source
